molecular formula C19H28N2O4S B2548202 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)propanamide CAS No. 2034308-11-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B2548202
CAS No.: 2034308-11-5
M. Wt: 380.5
InChI Key: AZVYJAXYLKQVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H28N2O4S and its molecular weight is 380.5. The purity is usually 95%.
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Scientific Research Applications

Antisecretory and Antiulcer Agents

One area of research examines the synthesis and gastric acid antisecretory activity of butanamides and related compounds, identifying their potential as antiulcer agents. The study found that some compounds showed significant antisecretory activity against histamine-induced gastric acid secretion, with N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1 H-tetrazol-5-ylthio)butanamide exhibiting potent activity. The possibility of isosteric replacement to enhance pharmacological profiles is also discussed, indicating the compounds' therapeutic potential in gastrointestinal disorders (I. Ueda et al., 1991).

Piperidine Derivatives in Drug Discovery

Research on 1-substituted piperidines focuses on their synthesis, pharmacological properties, and applications in drug discovery. This includes derivatives like trihexyphenidyl, biperiden, and raloxifene, showcasing the structural diversity of piperidine derivatives and their wide range of therapeutic applications. The study emphasizes the significance of these compounds in developing new pharmacotherapies for various conditions (R. Vardanyan, 2018).

Sigma Receptor Ligands

Another investigation into N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives explores their binding affinity and selectivity at sigma(1) and sigma(2) receptors. With significant antiproliferative activity demonstrated in rat C6 glioma cells, these compounds offer insights into sigma receptor pharmacology and potential therapeutic avenues for tumor research and therapy (F. Berardi et al., 2005).

Antiallergy Activity

The synthesis and evaluation of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines reveal potent antiallergy activity in preclinical models. These findings underscore the therapeutic potential of structurally related piperidine derivatives in managing allergic reactions and conditions (D. A. Walsh et al., 1989).

Cannabinoid Receptor Antagonists

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explores its role as a potent and selective antagonist for the CB1 cannabinoid receptor. This study contributes to the understanding of cannabinoid receptor pharmacology and the development of antagonists for therapeutic use (J. Shim et al., 2002).

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-25-18-5-3-2-4-15(18)6-7-19(22)20-16-8-11-21(12-9-16)17-10-13-26(23,24)14-17/h2-5,16-17H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVYJAXYLKQVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.